molecular formula C15H12N4O2S2 B11256316 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide

Cat. No.: B11256316
M. Wt: 344.4 g/mol
InChI Key: QYNWSWPTALSWFV-UHFFFAOYSA-N
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Description

N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE is a complex heterocyclic compound that incorporates multiple functional groups, including thiophene, triazole, thiazole, and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the triazole and thiazole rings, followed by their coupling with thiophene and furan derivatives. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under inert atmospheres .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and furan rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, such as kinases or G-protein coupled receptors (GPCRs). The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}FURAN-2-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which impart a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H12N4O2S2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H12N4O2S2/c20-14(11-3-1-7-21-11)16-6-5-10-9-23-15-17-13(18-19(10)15)12-4-2-8-22-12/h1-4,7-9H,5-6H2,(H,16,20)

InChI Key

QYNWSWPTALSWFV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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